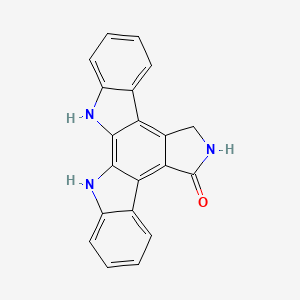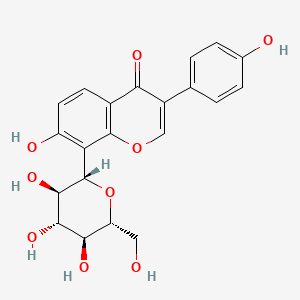
葛根素
描述
This compound has been extensively studied for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects . Puerarin has a long history of use in traditional Chinese medicine for treating various ailments such as cold, hypertension, and diarrhea .
科学研究应用
Puerarin has a wide range of scientific research applications across various fields:
作用机制
Target of Action
Puerarin, an isoflavone glycoside derived from Pueraria lobata (Willd.) Ohwi, also known as kudzu , has been identified to interact with various targets. These include the epidermal growth factor receptor (EGFR), tumor necrosis factor (TNF), tumor protein p53 (TP53), caspase 3 (CASP3), RELA proto-oncogene (RELA), Fos proto-oncogene (FOS), caspase 8 (CASP8), prostaglandin-endoperoxide synthase 2 (PTGS2), interleukin 2 (IL2), protein kinase CB (PRKCB), B cell lymphoma/leukaemia gene-2 (BCL2), protein kinase CA (PRKCA), nitric oxide synthase 3 (NOS3), and peroxisome proliferator–activated receptor gamma (PPARG) .
Mode of Action
Puerarin interacts with its targets to exert a wide range of pharmacological effects. For instance, it inhibits NF-κB signaling by activating the Nrf2/HO-1 axis, thereby inhibiting IL-1β-induced inflammation and ECM degradation . It also improves insulin signaling, namely, IRS-1, through activating the μ-opioid receptor, subsequently activating Akt, and phosphorylating its substrate AS160, promoting GLUT4 translocation and glucose uptake .
Biochemical Pathways
Puerarin affects various biochemical pathways. It interacts with cellular and molecular pathways such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt . By increasing the expression of SIRT-1, it reduces autophagy and mitochondrial antioxidant potential as well as the overproduction of ROS, inhibiting oxidative stress injury .
Pharmacokinetics
Puerarin exhibits certain ADME properties that impact its bioavailability. The absolute oral bioavailability of puerarin is approximately 7% at doses of 5 and 10 mg/kg . It is widely distributed to several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland . Glucuronides are the major metabolites of puerarin and are mainly excreted in the urine .
Result of Action
The molecular and cellular effects of puerarin’s action are broad and beneficial. It exhibits a wide range of pharmacological effects, including neuroprotection, hepatoprotection, cardioprotection, immunomodulation, anticancer properties, anti-diabetic properties, anti-osteoporosis properties, and more . It also exerts vasodilatory, antioxidant, hypertensive, and stabilizing vascular endothelial cell effects in animal models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of puerarin. For instance, genetic and environmental factors may influence its content in kudzu . Moreover, the extraction rate of flavonoids from kudzu, including puerarin, can be influenced by factors such as microwave power and ultrasonic time .
生化分析
Biochemical Properties
Puerarin interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications . Puerarin achieves these effects by interacting with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors .
Cellular Effects
Puerarin has been shown to have a wide range of effects on various types of cells and cellular processes. It has been reported to possess antioxidant, anti-inflammatory, and anti-bacterial properties . It has also been shown to enhance glucose uptake into insulin cells to downregulate blood glucose levels in the treatment of type II diabetes . Moreover, puerarin was proven to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications .
Molecular Mechanism
Puerarin exerts its effects at the molecular level through various mechanisms. It interacts with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors . It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .
Temporal Effects in Laboratory Settings
Puerarin has been shown to have significant effects over time in laboratory settings. For instance, puerarin administration enhanced glucose tolerance and insulin sensitivity, while also mitigating liver dysfunction and hyperlipidemia in MAFLD mice . Moreover, puerarin attenuated oxidative stress levels and inflammation in the liver .
Dosage Effects in Animal Models
The effects of puerarin vary with different dosages in animal models. For instance, the neuroprotective effects of puerarin were reported in Parkinson’s animal model when administered orally (10–40 mg/kg/daily for 30 days) to 6-hydroxydopamine (6-OHDA)-lesioned rats .
Metabolic Pathways
Puerarin is involved in various metabolic pathways. It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .
Transport and Distribution
Puerarin is transported and distributed within cells and tissues. Following intravenous administration, puerarin was widely distributed in several tissues, including the hippocampus, heart, lung, stomach, liver, mammary gland, kidney, spleen, femur, and tibia .
Subcellular Localization
It is known that puerarin is widely distributed in several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland .
准备方法
Synthetic Routes and Reaction Conditions: Puerarin can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the glycosylation of daidzein, an isoflavone aglycone, using glycosyltransferases . The reaction conditions typically involve the use of specific enzymes and controlled pH and temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of puerarin often involves extraction from the roots of Pueraria lobata. Various extraction methods are employed, including solvent extraction, ultrasound-assisted extraction, enzyme-assisted extraction, and microwave-assisted extraction . These methods aim to maximize the yield and purity of puerarin while minimizing the use of harmful solvents.
化学反应分析
Types of Reactions: Puerarin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of puerarin can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving puerarin often use reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of puerarin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of puerarin .
相似化合物的比较
Puerarin is unique among isoflavonoids due to its specific glycosylation pattern, which enhances its bioavailability and pharmacological activity . Similar compounds include daidzein, genistein, and formononetin . Compared to these compounds, puerarin exhibits superior antioxidant and anti-inflammatory properties, making it a valuable compound for therapeutic applications .
属性
CAS 编号 |
3681-99-0 |
|---|---|
分子式 |
C21H20O9 |
分子量 |
416.4 g/mol |
IUPAC 名称 |
7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14?,17-,18?,19+,21+/m1/s1 |
InChI 键 |
HKEAFJYKMMKDOR-DTYSYODJSA-N |
SMILES |
O=C1C(C2=CC=C(O)C=C2)=COC3=C([C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)C(O)=CC=C13 |
手性 SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@H](C([C@@H](C(O4)CO)O)O)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O |
外观 |
Solid powder |
Key on ui other cas no. |
3681-99-0 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NPI-031G; NPI031G; NPI 031G; Puerarin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


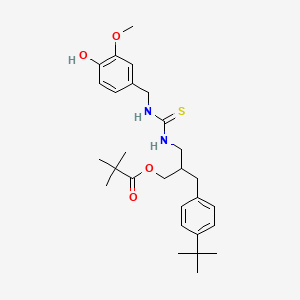



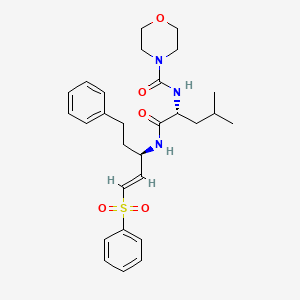
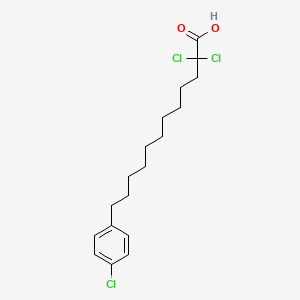

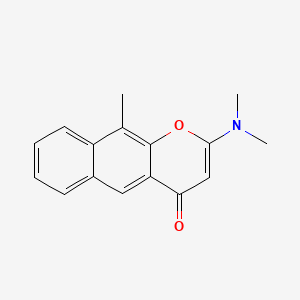


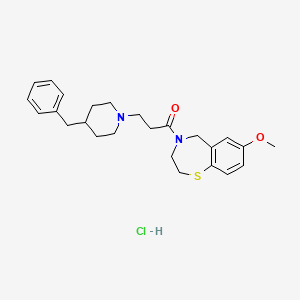
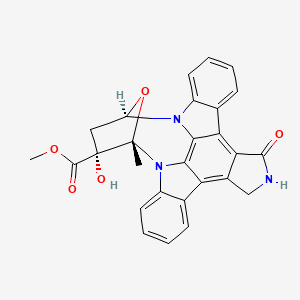
![(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B1673211.png)
